molecular formula C11H10INOS B1304474 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide CAS No. 7465-65-8

1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide

Cat. No.: B1304474
CAS No.: 7465-65-8
M. Wt: 331.17 g/mol
InChI Key: OZHGVNXQVNUPAX-UHFFFAOYSA-M
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Description

1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide is an organic salt with the molecular formula C11H10INOS and a molecular weight of 331.17 g/mol . This compound belongs to a class of pyridinium-based ionic liquids and is characterized by a structural motif featuring a ketone group bridging a pyridinium ring and a thiophene heterocycle . The presence of both a positively charged nitrogen in the pyridinium ring and an electron-rich thiophene system makes this compound a valuable intermediate in organic synthesis and materials science research. Researchers utilize this and related N-phenacylpyridinium salts as precursors in the synthesis of more complex heterocyclic systems or as building blocks for functional materials . As a quaternary ammonium salt, its properties may be leveraged in the development of ionic liquids or as a model compound in structural and analytical chemistry studies. This product is provided for research and further manufacturing applications and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use. Researchers should handle this compound with care and refer to the material safety data sheet (MSDS) for detailed hazard and safety information prior to use.

Properties

IUPAC Name

2-pyridin-1-ium-1-yl-1-thiophen-2-ylethanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10NOS.HI/c13-10(11-5-4-8-14-11)9-12-6-2-1-3-7-12;/h1-8H,9H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHGVNXQVNUPAX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC=CS2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377616
Record name 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7465-65-8
Record name NSC36732
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Scheme

  • Starting materials: Pyridine and 2-(thiophen-2-yl)acetyl halide (usually iodide or bromide)
  • Reaction conditions: Polar aprotic solvents (e.g., acetonitrile, dimethylformamide), moderate heating (room temperature to 80 °C), sealed reaction vessels to prevent solvent loss
  • Work-up: Removal of solvent under reduced pressure, recrystallization from suitable solvents (e.g., acetonitrile/ethyl acetate) to purify the pyridinium iodide salt

This approach is consistent with the preparation of related pyridinium salts reported in the literature, where alkylation of pyridine with alkyl halides under controlled conditions yields the corresponding pyridinium halide salts in good yields.

Detailed Preparation Method

Preparation of α-Ketoalkyl Halide Intermediate

The α-ketoalkyl halide bearing the thiophene substituent can be synthesized by halogenation of the corresponding α-keto compound or by direct halogenation of 2-(thiophen-2-yl)acetyl derivatives. This intermediate is crucial for the subsequent quaternization step.

Quaternization of Pyridine

  • Procedure: To a solution of pyridine (10 mmol) in acetonitrile (5 mL), 2-(thiophen-2-yl)acetyl iodide (12 mmol) is added dropwise in a sealed pressure tube.
  • Reaction conditions: The mixture is stirred at 80 °C for 8 hours under nitrogen atmosphere to ensure complete reaction.
  • Isolation: After cooling, the solvent is removed under reduced pressure. The residue is recrystallized from a mixture of acetonitrile and ethyl acetate to afford pure this compound as yellow crystals.
  • Yield: Typically ranges from 70% to 90%, depending on purity of starting materials and reaction optimization.

Purification and Characterization

  • Purification: Silica gel column chromatography using petroleum ether and ethyl acetate mixtures can be employed to remove impurities.
  • Characterization: The product is characterized by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. Key spectral features include:
    • Pyridinium ring protons at δ ~9.0 ppm (1H NMR)
    • Carbonyl stretch at ~1700 cm⁻¹ (IR)
    • Molecular ion peak consistent with C11H10INOS (MS).

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Observations/Notes
Pyridine amount 10 mmol Stoichiometric or slight excess
α-Ketoalkyl iodide amount 12 mmol Slight excess to drive reaction
Solvent Acetonitrile or DMF Polar aprotic solvents preferred
Temperature 80 °C Moderate heating for 6–8 hours
Reaction vessel Sealed pressure tube Prevents solvent evaporation
Yield 70–90% High yield with pure reagents
Purification method Recrystallization, column chromatography Ensures high purity
Product form Yellow crystalline solid Stable under ambient conditions

Research Findings and Optimization Notes

  • The quaternization reaction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of the α-ketoalkyl halide.
  • Use of iodide as the halide counterion improves the crystallinity and stability of the pyridinium salt compared to bromide or chloride analogs.
  • Reaction time and temperature optimization is critical; prolonged heating beyond 8 hours or temperatures above 90 °C may lead to decomposition or side reactions.
  • Recrystallization solvent choice affects crystal morphology and purity; mixtures of acetonitrile and ethyl acetate are optimal for this compound.
  • Alternative methods involving microwave-assisted synthesis or sonication have been reported for related pyridinium salts, offering reduced reaction times and improved yields, but specific data for this compound are limited.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Findings :

  • C2 exhibited lower inhibition efficiency (~50–60%) compared to C1 and C3 (>80%), attributed to weaker adsorption of the thiophene group compared to phenyl and ferrocenyl moieties .
  • The sulfur atom in C2 contributes to moderate coordination with steel surfaces but lacks the π-electron density of phenyl (C1) or the redox activity of ferrocenyl (C3) .

Structural Analogs in Coordination Chemistry

The pyridin-2-yl variant (1-(2-oxo-2-(pyridin-2-yl)ethyl)pyridin-1-ium iodide) serves as a precursor for luminescent Ru(II) complexes and rhenium-based antimicrobial agents .

Property Thiophen-2-yl Compound (C2) Pyridin-2-yl Variant
Molecular Weight 374.19 g/mol 326.14 g/mol
Melting Point Not reported 190°C
Applications Corrosion inhibition Ligand for metal complexes
Synthesis Condensation with thiophene Reaction of pyridine with iodine

Key Differences :

  • The pyridin-2-yl variant forms stable coordination complexes with transition metals (e.g., Ru, Re) due to the chelating bipyridine-like structure .
  • C2’s thiophene group limits its utility in metal coordination but enhances solubility in nonpolar environments .

Extended Functionalization: Coumarin and Benzofuran Derivatives

Compounds like 1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridin-1-ium dibromide (molecular weight: 718.38 g/mol) and benzofuran analogs demonstrate expanded applications in antimicrobial activity .

Feature Thiophen-2-yl Compound (C2) Coumarin Derivative Benzofuran Derivative
Molecular Weight 374.19 g/mol 718.38 g/mol 634.31 g/mol
Bioactivity None reported Antimicrobial (MIC: 10–50 µg/mL) Antifungal (MIC: 20–100 µg/mL)
Structural Complexity Moderate High (bis-coumarin) Moderate (bis-benzofuran)

Key Insight :

  • Bulkier substituents (e.g., coumarin) enhance bioactivity but reduce solubility, whereas C2 ’s compact thiophene group balances adsorption and solubility in corrosion applications .

Biological Activity

1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide, with the IUPAC name 1-[2-oxo-2-(2-thienyl)ethyl]pyridinium iodide, is a compound of interest due to its potential biological activity. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridinium ring substituted with a thiophene moiety and an oxo group. Its molecular formula is C₁₁H₁₀NOS·HI, and it is classified as a solid at room temperature. The presence of the thiophene ring may enhance its biological activity due to the electron-withdrawing nature of sulfur and the ability to participate in π-stacking interactions.

Antimicrobial Properties

Research indicates that derivatives of pyridinium compounds often exhibit antimicrobial activity. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Pyridinium derivatives have been investigated for their anticancer potential. For instance, compounds featuring a similar structure have demonstrated cytotoxic effects against human cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death.

Study Cell Line IC50 (µM) Mechanism
Zhao et al. (2016)HepG2 (liver cancer)5.38Pin1 inhibition
Research Group (2023)A549 (lung cancer)10.5Apoptosis induction

Cytotoxicity Studies

Cytotoxicity assays reveal that while some derivatives exhibit significant anticancer effects, they also pose risks of toxicity to normal cells. For instance, studies have shown that modifications in the substituents on the pyridinium ring can lead to lower cytotoxicity in non-cancerous cell lines, suggesting a structure-activity relationship that could be exploited for drug design.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridinium iodide derivatives demonstrated that compounds similar to this compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the thiophene group in enhancing antimicrobial efficacy through increased membrane permeability.

Case Study 2: Anticancer Potential

In another investigation focusing on human tumor cell lines, a derivative showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics. The study suggested that the compound's ability to induce oxidative stress in cancer cells could be a key factor in its anticancer activity.

Q & A

Basic: What are the standard synthetic routes for preparing 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves a two-step process:

Quaternization of Pyridine: React pyridine with 2-bromo-1-(thiophen-2-yl)ethanone in a polar aprotic solvent (e.g., acetonitrile) under reflux (80–100°C, 12–24 hours) to form the pyridinium bromide intermediate.

Halide Exchange: Replace bromide with iodide via metathesis using potassium iodide in ethanol/water, followed by recrystallization to isolate the product .
Key intermediates include 2-bromo-1-(thiophen-2-yl)ethanone and the pyridinium bromide salt. Purity is ensured via TLC monitoring (silica gel, ethyl acetate/methanol 8:2) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms the pyridinium ring (δ 8.5–9.5 ppm for aromatic protons) and thiophene moiety (δ 6.5–7.5 ppm). The ketone carbonyl (C=O) appears at ~200–210 ppm in ¹³C NMR .
  • HPLC-MS: Reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS detect molecular ion peaks ([M⁺] at m/z 314) and confirm iodide counterion .
  • X-ray Crystallography: Single-crystal analysis validates the ionic structure and intermolecular interactions (e.g., π-π stacking between pyridinium and thiophene rings) .

Advanced: How can computational methods like DFT be applied to study the electronic structure and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry using B3LYP/6-311G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps), predicting redox behavior.
    • Simulate IR/NMR spectra to cross-validate experimental data .
    • Analyze charge distribution to identify reactive sites (e.g., electrophilic ketone carbon or nucleophilic iodide) .
  • Molecular Dynamics (MD): Study solvation effects in ionic liquids or aqueous systems to assess stability under experimental conditions .

Advanced: What strategies are employed to resolve contradictions in reported spectral data for pyridinium-based ionic liquids?

Methodological Answer:
Contradictions often arise from solvent effects, counterion interactions, or impurities. Mitigation strategies include:

  • Cross-Validation: Compare NMR, IR, and MS data with computational predictions .
  • Counterion Analysis: Use ion chromatography or ICP-MS to confirm iodide content and rule out halide exchange .
  • Crystallographic Verification: Resolve ambiguities in tautomeric forms or protonation states via single-crystal XRD .
  • Standardized Protocols: Adopt consistent solvent systems (e.g., DMSO-d₆ for NMR) and calibration standards across studies .

Advanced: How is this compound utilized in coordination chemistry, particularly in synthesizing heteroleptic metal complexes?

Methodological Answer:
The compound acts as a precursor for terpyridine-like ligands :

Ligand Derivatization: React with RuCl₃·3H₂O in ethanol/water under inert atmosphere to form phosphonate-functionalized Ru(II) complexes.

Coordination Sphere Analysis: UV-Vis (metal-to-ligand charge transfer bands at ~450–500 nm) and cyclic voltammetry (redox potentials) characterize electronic properties .

Applications: These complexes are studied as catalysts in water oxidation or photosensitizers in dye-sensitized solar cells (DSSCs) .

Advanced: What are the challenges in scaling up the synthesis of this compound for batch reactions, and how are they addressed?

Methodological Answer:

  • Challenge 1: Exothermic Quaternization.
    • Solution: Use controlled addition of 2-bromo-1-(thiophen-2-yl)ethanone with cooling (0–5°C) to prevent thermal degradation .
  • Challenge 2: Iodide Contamination.
    • Solution: Employ ion-exchange resins post-reaction to remove excess KI and bromide byproducts .
  • Challenge 3: Low Crystallinity.
    • Solution: Optimize recrystallization using ethanol/water mixtures (70:30 v/v) with slow cooling .

Advanced: How does the thiophene moiety influence the compound’s electrochemical stability in ionic liquid applications?

Methodological Answer:

  • Electrochemical Analysis: Cyclic voltammetry in acetonitrile reveals:
    • Oxidation Peaks: Thiophene ring oxidation at +1.2 V vs. Ag/AgCl.
    • Stability: The conjugated thiophene enhances π-delocalization, reducing decomposition at high potentials .
  • Thermogravimetric Analysis (TGA): Decomposition onset at ~250°C, indicating suitability for high-temperature applications .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide
Reactant of Route 2
Reactant of Route 2
1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide

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